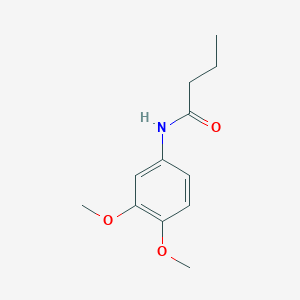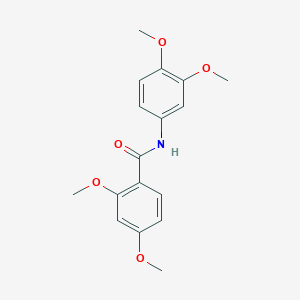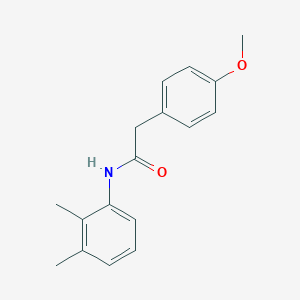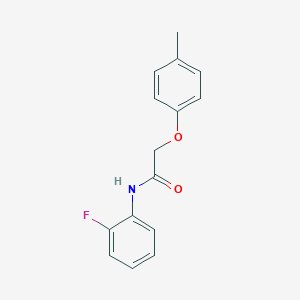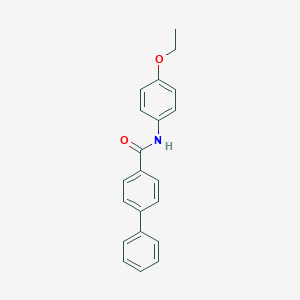![molecular formula C16H10ClN5O3S2 B291955 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291955.png)
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the oxadiazole-thiadiazole family and has been shown to possess a wide range of biological activities.
作用機序
The exact mechanism of action of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, several studies have suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is important for cognitive function. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to have several biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These effects suggest that this compound has potential therapeutic applications in the treatment of inflammation and oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide is its broad spectrum of biological activities. This makes it a useful compound for investigating the mechanisms of action of various enzymes and signaling pathways. Additionally, this compound has been shown to have low toxicity, which makes it a suitable candidate for in vivo studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide. One area of interest is its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Several studies have shown that this compound has neuroprotective properties and can improve cognitive function in animal models of these diseases. Another area of interest is its potential use in the treatment of cancer. Several studies have shown that this compound has anti-tumor properties and can inhibit the growth of various cancer cell lines. Finally, there is a need for further research on the mechanism of action of this compound, as this will provide insights into its potential therapeutic applications.
合成法
The synthesis of 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide is a multi-step process that involves the reaction of various reagents. The synthesis of this compound has been described in several research articles. The most common method involves the condensation of 4-chlorophenylhydrazine with thiocarbohydrazide to form 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine. This is then reacted with 2-furoyl chloride to form 5-(2-furyl)-1,3,4-thiadiazol-2-yl)acetohydrazide. The final step involves the reaction of this intermediate with 5-mercapto-1,3,4-oxadiazole-2-thiol to yield the desired product.
科学的研究の応用
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential therapeutic properties. Several studies have reported its antimicrobial, anti-inflammatory, anti-tumor, and anticonvulsant activities. This compound has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.
特性
分子式 |
C16H10ClN5O3S2 |
|---|---|
分子量 |
419.9 g/mol |
IUPAC名 |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H10ClN5O3S2/c17-10-5-3-9(4-6-10)13-19-22-16(25-13)26-8-12(23)18-15-21-20-14(27-15)11-2-1-7-24-11/h1-7H,8H2,(H,18,21,23) |
InChIキー |
UKCWFVHEVJXGKX-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(S2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl |
正規SMILES |
C1=COC(=C1)C2=NN=C(S2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



